4-(4-(3-Fluoro-4-methoxybenzyl)piperazin-1-yl)-5-(4-fluorophenyl)thieno[2,3-d]pyrimidine
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Description
4-(4-(3-Fluoro-4-methoxybenzyl)piperazin-1-yl)-5-(4-fluorophenyl)thieno[2,3-d]pyrimidine is a useful research compound. Its molecular formula is C24H22F2N4OS and its molecular weight is 452.52. The purity is usually 95%.
BenchChem offers high-quality 4-(4-(3-Fluoro-4-methoxybenzyl)piperazin-1-yl)-5-(4-fluorophenyl)thieno[2,3-d]pyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(4-(3-Fluoro-4-methoxybenzyl)piperazin-1-yl)-5-(4-fluorophenyl)thieno[2,3-d]pyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization
The synthesis of novel compounds with complex structures, including those similar to "4-(4-(3-Fluoro-4-methoxybenzyl)piperazin-1-yl)-5-(4-fluorophenyl)thieno[2,3-d]pyrimidine," is a critical area of research in medicinal chemistry. These compounds are synthesized through various chemical reactions, characterized by spectroscopic methods, and their structures confirmed by X-ray crystallography. The synthesis involves condensation reactions, and the products are characterized to confirm their structures and purity. Such detailed synthesis and characterization work is essential for the development of new materials and drugs with potential applications in treating various diseases (Sanjeevarayappa et al., 2015).
Biological Activities
Research into the biological activities of compounds structurally related to "4-(4-(3-Fluoro-4-methoxybenzyl)piperazin-1-yl)-5-(4-fluorophenyl)thieno[2,3-d]pyrimidine" has shown potential in various therapeutic areas. These compounds have been evaluated for their cytotoxic, antibacterial, and anthelmintic activities. For example, studies have investigated their effects against certain cancer cell lines, demonstrating the potential for anticancer applications. Additionally, their activity against bacteria and helminths suggests possible uses in treating infections and parasitic diseases (Gorle et al., 2016).
Fluorescence and Molecular Imaging
Some derivatives of "4-(4-(3-Fluoro-4-methoxybenzyl)piperazin-1-yl)-5-(4-fluorophenyl)thieno[2,3-d]pyrimidine" exhibit fluorescence properties, making them useful in molecular imaging and diagnostic applications. Fluorescent compounds can be synthesized and utilized to visualize cellular and molecular processes, aiding in the study of diseases and the development of new diagnostic methods. These fluorescence properties, combined with high receptor affinity in certain cases, enable the visualization and study of receptor distributions in living organisms, contributing to our understanding of various physiological and pathological processes (Lacivita et al., 2009).
properties
IUPAC Name |
4-[4-[(3-fluoro-4-methoxyphenyl)methyl]piperazin-1-yl]-5-(4-fluorophenyl)thieno[2,3-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22F2N4OS/c1-31-21-7-2-16(12-20(21)26)13-29-8-10-30(11-9-29)23-22-19(14-32-24(22)28-15-27-23)17-3-5-18(25)6-4-17/h2-7,12,14-15H,8-11,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMOKPOVGXFKFTQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CN2CCN(CC2)C3=C4C(=CSC4=NC=N3)C5=CC=C(C=C5)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22F2N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.